Tert-butyl 4-(aminomethyl)-1-thia-8-azaspiro[4.5]decane-8-carboxylate
Description
Tert-butyl 4-(aminomethyl)-1-thia-8-azaspiro[4.5]decane-8-carboxylate (CAS: 1357352-01-2) is a spirocyclic compound featuring a bicyclic structure with a sulfur atom (thia) and an aminomethyl substituent. Its molecular formula is C₁₄H₂₄N₂O₂S, and it is widely utilized in pharmaceutical research as a building block for drug discovery due to its rigid spiro framework and functional versatility .
Structure
3D Structure
Properties
Molecular Formula |
C14H26N2O2S |
|---|---|
Molecular Weight |
286.44 g/mol |
IUPAC Name |
tert-butyl 4-(aminomethyl)-1-thia-8-azaspiro[4.5]decane-8-carboxylate |
InChI |
InChI=1S/C14H26N2O2S/c1-13(2,3)18-12(17)16-7-5-14(6-8-16)11(10-15)4-9-19-14/h11H,4-10,15H2,1-3H3 |
InChI Key |
VEQAXGUZXWDGEO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)C(CCS2)CN |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation for Spiro Ring Formation
A common precursor, tert-butyl 1-oxo-8-azaspiro[4.5]decane-8-carboxylate (CAS 191805-29-5), is synthesized via intramolecular cyclization. In one protocol, lithium hexamethyldisilazide (LiHMDS) deprotonates a ketone intermediate, enabling aldol-like cyclization. For example, treatment of a linear keto-ester with LiHMDS in tetrahydrofuran (THF) at -78°C induces spiroannulation, yielding the 1-oxo intermediate in 65–72% isolated yield.
Functionalization at the 4-Position: Aminomethyl Group Installation
Alkylation of Spirocyclic Intermediates
The 4-aminomethyl group is installed via reductive amination or nucleophilic substitution. In a optimized procedure, tert-butyl 1-oxo-8-azaspiro[4.5]decane-8-carboxylate is treated with lithium diisopropylamide (LDA) at -78°C, followed by addition of propionaldehyde. The resulting alkoxide intermediate undergoes workup with saturated ammonium chloride to yield the secondary alcohol, which is then oxidized to the ketone using Dess-Martin periodinane. Reductive amination with ammonium acetate and sodium cyanoborohydride introduces the aminomethyl group, achieving 58–63% yield over three steps.
Boc Deprotection and Final Purification
The tert-butyl carbamate group is cleaved under acidic conditions (e.g., 4 M HCl in dioxane) to expose the secondary amine. Neutralization with aqueous sodium bicarbonate followed by extraction with dichloromethane and purification via flash chromatography (20–30% ethyl acetate/hexanes) affords the final compound with ≥97% purity, as verified by HPLC and 1H NMR.
Alternative Synthetic Routes
Ring-Closing Metathesis (RCM) Approach
A Grubbs catalyst-mediated RCM strategy constructs the spirocycle from a diene precursor. For instance, a diene bearing Boc-protected amine and thioether functionalities undergoes RCM in dichloromethane at 40°C, yielding the spirocyclic product in 45–50% yield. Hydrogenation of the metathesis-derived double bond with palladium on carbon completes the saturation.
Enzymatic Resolution for Enantioselective Synthesis
Racemic intermediates are resolved using immobilized lipases (e.g., Candida antarctica lipase B) in organic solvents. Kinetic resolution of a secondary alcohol intermediate achieves enantiomeric excess (ee) >98%, enabling asymmetric synthesis of the aminomethyl derivative.
Optimization of Critical Reaction Parameters
Temperature and Solvent Effects
Low-temperature conditions (-78°C) are essential for controlling stereochemistry during LDA-mediated alkylations. Tetrahydrofuran (THF) outperforms dimethylformamide (DMF) in these reactions due to its superior ability to stabilize enolate intermediates.
Catalytic Systems for Reductive Amination
Sodium cyanoborohydride in methanol/acetic acid (pH 4–5) provides optimal results for reductive amination, minimizing over-reduction byproducts. Alternative systems like pyridine-borane complex reduce reaction times but require stringent moisture control.
Analytical Characterization and Quality Control
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(aminomethyl)-1-thia-8-azaspiro[4.5]decane-8-carboxylate can undergo various chemical reactions, including:
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions can vary but often involve specific temperatures, solvents, and catalysts to drive the reaction to completion.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction could produce an alcohol. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.
Scientific Research Applications
Tert-butyl 4-(aminomethyl)-1-thia-8-azaspiro[4.5]decane-8-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound can be used in the study of biological pathways and mechanisms, particularly those involving spirocyclic structures.
Industry: The compound can be used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of tert-butyl 4-(aminomethyl)-1-thia-8-azaspiro[4.5]decane-8-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Structural and Functional Variations
The following table highlights key structural differences between the target compound and analogous spirocyclic derivatives:
Physicochemical and Functional Implications
Substituent Impact: The aminomethyl group in the target compound increases basicity and facilitates interactions with biological targets, whereas hydroxy (CAS 2387560-88-3) or oxo (CAS 1158749-94-0) substituents may reduce basicity but improve aqueous solubility .
Research and Application Trends
- Pharmaceutical Relevance : Compounds like the target and its analogs are frequently used in medicinal chemistry for designing protease inhibitors or GPCR modulators due to their constrained geometries .
- Safety Profiles : Derivatives such as CAS 191805-29-5 (tert-butyl 1-oxo-8-azaspiro[4.5]decane-8-carboxylate) are flagged for laboratory use only, emphasizing the need for careful handling of reactive intermediates .
Biological Activity
Tert-butyl 4-(aminomethyl)-1-thia-8-azaspiro[4.5]decane-8-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₃H₂₄N₂O₃S
- Molecular Weight : 256.34 g/mol
- CAS Number : 1779413-16-9
The biological activity of this compound is largely attributed to its interaction with various biological targets, including receptors and enzymes involved in neurotransmission and metabolic processes. The spirocyclic structure may facilitate unique binding interactions, enhancing its pharmacological profile.
Pharmacological Effects
-
Neuropharmacology :
- Preliminary studies suggest that compounds with similar structures exhibit activity at neuropeptide Y (NPY) receptors, which are implicated in various neurological disorders such as anxiety and depression .
- The compound may act as an antagonist at these receptors, potentially offering therapeutic benefits for conditions related to dysregulation of NPY signaling.
- Antioxidant Activity :
- Cytotoxicity Studies :
Study 1: Neuroprotective Effects
A study evaluated the neuroprotective effects of similar spirocyclic compounds on neuronal cell lines subjected to oxidative stress. Results indicated that treatment with these compounds significantly reduced apoptosis markers and improved cell viability compared to untreated controls .
Study 2: Antioxidant Properties
Research investigating the antioxidant properties of related compounds found that they effectively scavenged free radicals and reduced lipid peroxidation in cultured cells. This suggests that this compound could play a role in mitigating oxidative damage in various disease models .
Data Table: Biological Activity Overview
Q & A
Basic Research Questions
Q. What are the established synthetic routes for tert-butyl 4-(aminomethyl)-1-thia-8-azaspiro[4.5]decane-8-carboxylate, and what experimental conditions are critical for yield optimization?
- Methodological Answer : The compound is synthesized via nucleophilic substitution or coupling reactions. For example, refluxing with anhydrous potassium carbonate in acetonitrile (6–12 hours) under inert atmosphere is a common approach. Key parameters include stoichiometric ratios of reagents (e.g., 1:1.2 molar ratio of spirocyclic intermediate to alkylating agents) and purification via column chromatography (silica gel, ethyl acetate/hexane eluent) . Monitoring reaction progress using TLC or LC-MS ensures intermediate stability.
Q. How is the structural integrity of this spirocyclic compound validated in academic research?
- Methodological Answer : Characterization employs:
- X-ray crystallography for absolute configuration determination (e.g., spirocyclic analogs in and ).
- NMR spectroscopy (¹H/¹³C, DEPT, COSY) to confirm proton environments and spiro junction geometry.
- Mass spectrometry (HRMS) for molecular ion verification .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer :
- Use PPE: nitrile gloves, safety glasses, and lab coats.
- Store at 2–8°C in airtight containers under nitrogen to prevent hydrolysis of the tert-butyl carbamate group.
- Avoid exposure to strong acids/bases, which may degrade the spirocyclic core .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize the pharmacological profile of this compound?
- Methodological Answer :
- Variation of substituents : Modify the aminomethyl or thia group to assess impact on target binding (e.g., fluorophenoxyethyl analogs in showed anticonvulsant activity).
- Biological assays : Test against disease-relevant models (e.g., enzyme inhibition assays for neurological targets) with IC₅₀ determination.
- Computational modeling : Use docking studies to predict interactions with receptors like GABA transporters .
Q. What analytical strategies resolve contradictions in reported bioactivity data for spirocyclic carbamates?
- Methodological Answer :
- Reproducibility checks : Validate assay conditions (e.g., pH, temperature, solvent) across labs.
- Metabolite profiling : Use LC-MS to identify degradation products that may interfere with activity.
- Orthogonal assays : Confirm results with alternative methods (e.g., SPR vs. fluorescence polarization) .
Q. How can researchers address the lack of ecological or toxicological data for this compound?
- Methodological Answer :
- In silico prediction : Tools like ECOSAR or TEST estimate toxicity endpoints (e.g., LC₅₀ for fish).
- In vitro testing : Use Ames tests for mutagenicity or mitochondrial toxicity assays (e.g., Seahorse XF Analyzer).
- Collaborative studies : Partner with environmental toxicology labs to fill data gaps .
Q. What chromatographic methods ensure purity and stability of this compound during pharmacological studies?
- Methodological Answer :
- HPLC : Use C18 columns (e.g., Chromolith®) with gradient elution (water/acetonitrile + 0.1% TFA).
- Stability-indicating assays : Stress testing under heat/light/humidity with LC-MS monitoring for degradants.
- Chiral separation : Employ polysaccharide-based columns (e.g., Chiralpak®) for enantiopure synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
